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molecular formula C8H5NO3 B120678 Benzo[d]oxazole-6-carboxylic acid CAS No. 154235-77-5

Benzo[d]oxazole-6-carboxylic acid

Cat. No. B120678
M. Wt: 163.13 g/mol
InChI Key: FRNTUFQKHQMLSE-UHFFFAOYSA-N
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Patent
US06410529B1

Procedure details

4-Amino-3-hydroxybenzoic acid (2.200 g) and formic acid (20 ml) were heated at 117° C. for 4 h. The reaction mixture was cooled to ambient temperature and the precipitated solid collected by filtration, washed with diethyl ether and dried at reduced pressure. The solid (0.580 g) was heated at reflux with zinc chloride (2.00 g) and c.H2SO4 (2 drops) in xylene (150 ml) under a Dean and Stark for 16 h. On cooling, water was added and the brown solid collected by filtration and washed with water. The resulting solid was washed with methanol and the solvent removed from the filtrate under reduced pressure to give the title compound as a dark brown solid (0.349 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].[CH:12](O)=O>>[O:11]1[C:3]2[CH:4]=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=[CH:10][C:2]=2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The solid (0.580 g) was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with zinc chloride (2.00 g) and c
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
the brown solid collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The resulting solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C=NC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.349 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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